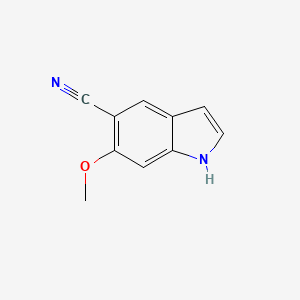

6-Methoxy-1H-indole-5-carbonitrile

Description

Contextualization of Indole (B1671886) Chemistry in Modern Organic Synthesis

Indole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in chemistry. numberanalytics.comcreative-proteomics.com Its unique electronic properties make it highly reactive and versatile in chemical reactions, particularly electrophilic aromatic substitution. creative-proteomics.com This reactivity allows for the synthesis of a wide array of derivatives with applications in pharmaceuticals, agriculture, and materials science. creative-proteomics.com Modern synthetic methods, such as C-H activation and cross-coupling reactions, have further expanded the toolkit for functionalizing the indole nucleus. numberanalytics.com The strategic use of indoles as building blocks is crucial in the total synthesis of complex natural products and novel therapeutic agents. numberanalytics.com

Significance of Methoxy (B1213986) and Nitrile Functionalities in Molecular Design

The methoxy group is a common substituent in medicinal chemistry, valued for its ability to influence a molecule's physicochemical properties and binding interactions with biological targets. nih.govresearchgate.net It is a non-lipophilic substituent that can enhance ligand-protein binding and potency. tandfonline.comdrughunter.com While it can sometimes present metabolic stability challenges due to O-demethylation, its low polar surface area is advantageous for maintaining good oral bioavailability in drug candidates. tandfonline.com

The nitrile group is a versatile functional group in drug discovery and organic synthesis. numberanalytics.comresearchgate.net It can act as a bioisostere for other functional groups like carbonyls and halogens, and its presence can modulate a compound's pharmacokinetic profile. researchgate.net The linear geometry and polarity of the nitrile group allow it to fit into narrow binding pockets and participate in various noncovalent interactions, such as hydrogen bonding and polar interactions, thereby enhancing binding affinity. researchgate.netnih.gov Furthermore, the nitrile group can be chemically transformed into other important functional groups like amines and carboxylic acids. numberanalytics.com

Rationale for Focused Academic Investigation of 6-Methoxy-1H-indole-5-carbonitrile

The specific combination of the indole core with methoxy and nitrile substituents at the 6- and 5-positions, respectively, presents a unique chemical entity with potential for novel applications. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitrile group on the benzene portion of the indole ring create a distinct electronic environment. This electronic push-pull effect can influence the reactivity of the indole ring system and provide specific interaction points for biological targets. The focused academic investigation of this compound is driven by the desire to understand how this unique combination of functional groups impacts its chemical behavior and to explore its potential as a building block in the synthesis of more complex and potentially bioactive molecules.

Historical Perspective on Substituted Indoles and Their Chemical Evolution

The history of indole chemistry dates back to the 19th century with the study of the dye indigo. wikipedia.orgchemicalbook.com In 1866, Adolf von Baeyer first synthesized indole itself. wikipedia.orgchemicalbook.com A major breakthrough in the synthesis of substituted indoles was the Fischer indole synthesis, developed in 1883 by Emil Fischer, which remains a widely used method. wikipedia.orgchemicalbook.com Over the years, numerous other named reactions for indole synthesis have been developed, including the Madelung, Reissert, Bartoli, and Nenitzescu syntheses, each offering different routes to access various substituted indoles. chemicalbook.com The Leimgruber-Batcho indole synthesis, disclosed in 1976, is particularly valuable in the pharmaceutical industry for its high yields in producing specifically substituted indoles. wikipedia.org The continuous development of new synthetic methodologies reflects the enduring importance of substituted indoles in chemistry. nih.govrsc.org

Overview of Research Areas and Methodological Approaches for the Compound

Research on this compound and related substituted indoles encompasses several key areas. Synthetic chemists focus on developing efficient and regioselective methods for its preparation. This often involves multi-step syntheses starting from commercially available materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the characterization and structural confirmation of the synthesized compounds. Further research may explore the reactivity of this compound in various chemical transformations, such as cross-coupling reactions, to generate a library of novel derivatives. These derivatives can then be screened for potential biological activities, contributing to the fields of medicinal chemistry and drug discovery.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H8N2O |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=C(C=C2C(=C1)NC=C2)C#N |

| InChI | InChI=1S/C10H8N2O/c1-13-9-4-7-5-11-10(7)8(9)6-12/h2-5,11H,1H3 |

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

6-methoxy-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C10H8N2O/c1-13-10-5-9-7(2-3-12-9)4-8(10)6-11/h2-5,12H,1H3 |

InChI Key |

GCUJAUAHRFFUQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 1h Indole 5 Carbonitrile

Retrosynthetic Analysis of the 6-Methoxy-1H-indole-5-carbonitrile Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. icj-e.orgox.ac.uk

Strategic Disconnections for Indole (B1671886) Ring Formation

The core of this compound is the indole ring system. Several strategic disconnections can be envisioned to break down this bicyclic structure. A common approach is to disconnect the C2-C3 bond and the N1-C2 bond, which corresponds to the forward reactions of many classical indole syntheses. icj-e.orgnih.gov Another key strategy involves the disconnection of the N1-C7a and C3-C3a bonds, which simplifies the indole to a substituted aniline (B41778) precursor.

For the this compound scaffold, a primary disconnection can be made at the C2-N1 bond and the C3-C3a bond, leading back to a substituted phenylhydrazine (B124118) and a carbonyl compound, a strategy central to the Fischer indole synthesis. Alternatively, disconnections across the C4-C5 and C6-C7 bonds of the benzene (B151609) ring can be considered to install the methoxy (B1213986) and nitrile groups at a later stage, although this is generally a less common approach for this type of target.

Placement of Methoxy and Nitrile Functionalities in Precursors

The positions of the methoxy and nitrile groups are critical. In a retrosynthetic sense, these groups can be present in the starting materials or introduced at an intermediate stage.

Starting Material Approach: The most direct approach involves using a precursor that already contains the required methoxy and cyano groups in the correct positions. For example, a substituted aniline or phenylhydrazine with a methoxy group at the 3-position and a cyano group at the 4-position relative to the amino or hydrazino group would be an ideal starting material.

Functional Group Interconversion: An alternative strategy involves the introduction of the nitrile group at a later stage of the synthesis. For instance, a precursor with a different functional group, such as a bromo or iodo group, at the 5-position of the indole ring could be synthesized first. This halogen could then be converted to the nitrile group via a cyanation reaction, for example, using a palladium-catalyzed cross-coupling reaction. nih.gov Similarly, the methoxy group could be introduced via nucleophilic aromatic substitution on a suitably activated precursor.

Conventional Indole Synthesis Approaches Applicable to this compound

Several classical indole syntheses can be adapted for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Fischer Indole Synthesis and Modified Procedures

The Fischer indole synthesis is a widely used method for constructing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgnih.gov The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (the Fischer rearrangement) followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. wikipedia.orgyoutube.com

For the synthesis of this compound, this would involve the reaction of (4-cyano-3-methoxyphenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, under acidic conditions. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitrile) on the phenylhydrazine ring can influence the regioselectivity and yield of the cyclization. nih.gov

| Reactants | Conditions | Product | Notes |

| (4-cyano-3-methoxyphenyl)hydrazine, Pyruvic acid | Acid catalyst (e.g., H₂SO₄, PPA) | 6-Methoxy-5-cyano-1H-indole-2-carboxylic acid | The carboxylic acid can be subsequently decarboxylated. |

| (4-cyano-3-methoxyphenyl)hydrazine, Acetaldehyde | Acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) | 6-Methoxy-5-cyano-2-methyl-1H-indole | Provides a C2-substituted indole directly. |

A modified Fischer indole synthesis, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which could also be a viable route. wikipedia.org

Nenitzescu Indole Synthesis with Substituted Benzoquinones

The Nenitzescu indole synthesis involves the reaction of a benzoquinone with a β-enamino ester to form a 5-hydroxyindole (B134679) derivative. wikipedia.orgnumberanalytics.comsynarchive.com While the classical Nenitzescu synthesis yields 5-hydroxyindoles, modifications could potentially be explored to introduce the required methoxy and nitrile functionalities.

A hypothetical application to the target molecule would require a specifically substituted benzoquinone and an enamine. The direct formation of the 6-methoxy-5-cyano substitution pattern via a standard Nenitzescu reaction is not straightforward. However, a multi-step sequence starting from a Nenitzescu product could be envisioned, where the hydroxyl group is first converted to a methoxy group, and the nitrile group is introduced subsequently.

| Reactants | Conditions | Intermediate Product | Subsequent Steps |

| Substituted benzoquinone, β-aminocrotonate | Acid catalyst | 5-Hydroxyindole derivative | 1. O-methylation 2. Introduction of nitrile group at C5 |

Madelung Indole Synthesis and Related Dehydrative Cyclizations

The Madelung synthesis is an intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base to produce an indole. wikipedia.orgyoutube.com This method is particularly useful for the synthesis of indoles that are not easily accessible through other methods.

To apply the Madelung synthesis for this compound, a suitable N-acyl-o-toluidine precursor would be required. This would be a molecule such as N-formyl-2-methyl-4-cyano-5-methoxyaniline. The high temperatures and strongly basic conditions of the classical Madelung synthesis can sometimes lead to low yields and limited functional group tolerance. wikipedia.org

| Precursor | Conditions | Product | Notes |

| N-formyl-2-methyl-4-cyano-5-methoxyaniline | Strong base (e.g., NaOEt, KOBu-t), high temperature | This compound | The harsh conditions might affect the nitrile group. |

The Smith-modified Madelung synthesis, which employs organolithium reagents, offers a milder alternative and has been shown to be compatible with methoxy-substituted anilines. wikipedia.org This could be a more suitable approach for the synthesis of this compound, potentially offering better yields and functional group compatibility.

Reissert Indole Synthesis from o-Nitrotoluenes

The Reissert indole synthesis is a well-established method that traditionally involves the reaction of an o-nitrotoluene with diethyl oxalate (B1200264) to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org The initial step is a condensation reaction facilitated by a strong base, typically an alkoxide like potassium ethoxide. wikipedia.orgyoutube.com The resulting ethyl o-nitrophenylpyruvate intermediate undergoes reductive cyclization, commonly using zinc in acetic acid, to yield the indole ring system. wikipedia.org

For the specific synthesis of this compound, the Reissert methodology would necessitate a highly specialized starting material: 4-methoxy-5-methyl-2-nitrobenzonitrile . The theoretical reaction pathway is outlined below:

Condensation: 4-methoxy-5-methyl-2-nitrobenzonitrile would be reacted with diethyl oxalate in the presence of potassium ethoxide.

Reductive Cyclization: The intermediate pyruvate (B1213749) derivative would then be treated with a reducing agent, such as zinc and acetic acid or through catalytic hydrogenation, to simultaneously reduce the nitro group and facilitate cyclization. youtube.com

Decarboxylation: The resulting 6-methoxy-5-cyanoindole-2-carboxylic acid could be heated to induce decarboxylation, yielding the final product, this compound.

While theoretically sound, the availability and synthesis of the required substituted o-nitrotoluene precursor present significant practical challenges, making this route less common for such a specific substitution pattern.

Table 1: General Conditions for Reissert Indole Synthesis

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Condensation | o-Nitrotoluene derivative, Diethyl oxalate, Potassium ethoxide, Ethanol (B145695) | Formation of ethyl o-nitrophenylpyruvate |

| Reductive Cyclization | Zinc powder, Acetic acid OR H₂, Pd/C | Reduction of nitro group and cyclization to form the indole ring |

| Decarboxylation | Heat | Removal of the C2-carboxylic acid group |

Bischler-Möhlau Indole Synthesis from α-Haloketones and Anilines

The Bischler-Möhlau indole synthesis is another classical method, producing 2-arylindoles from the reaction of an α-haloketone with an excess of an aniline derivative. wikipedia.org The reaction typically proceeds under harsh conditions and has been noted for inconsistent yields and potential issues with regioselectivity. wikipedia.orgresearchgate.net The mechanism involves the initial formation of an α-anilino ketone intermediate, which then undergoes electrophilic cyclization and subsequent aromatization to form the indole product. wikipedia.org

To apply this method for this compound, one would theoretically start with 3-amino-4-methoxytoluene and a suitable α-haloketone. However, the Bischler-Möhlau synthesis is primarily suited for preparing 2-aryl or 2-alkyl indoles and is not a direct route to a 5-carbonitrile substituted indole without significant modification or use of a highly functionalized, and likely inaccessible, aniline precursor. researchgate.net Milder, modern variations, including microwave-assisted and lithium bromide-catalyzed procedures, have been developed to improve the utility of this synthesis, but its application remains limited for complex substitution patterns like the target compound. wikipedia.orgresearchgate.net

Larock Indole Synthesis via Palladium-Catalyzed Annulation

The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction between a 2-haloaniline (typically 2-iodoaniline) and a disubstituted alkyne. synarchive.comwikipedia.org This method offers excellent regioselectivity and is tolerant of a wide range of functional groups, making it highly suitable for preparing complex indoles. ub.edursc.org The reaction is typically carried out using a palladium(II) acetate (B1210297) catalyst, a base such as potassium carbonate, and often an additive like lithium chloride. synarchive.comwikipedia.org

For the synthesis of this compound, the Larock approach would involve the palladium-catalyzed coupling of 2-amino-4-methoxy-5-iodobenzonitrile with an appropriate alkyne. The choice of alkyne determines the substituents at the 2- and 3-positions of the indole ring. For the parent this compound, an alkyne such as trimethylsilylacetylene (B32187) could be used, followed by a desilylation step.

The general catalytic cycle proceeds through:

Oxidative addition of the 2-iodoaniline (B362364) to a Pd(0) species.

Coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the vinylpalladium intermediate.

Reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. wikipedia.orgub.edu

Table 2: Typical Reagents for Larock Indole Synthesis

| Component | Example | Role |

|---|---|---|

| Aniline Substrate | 2-Iodoaniline derivative | Indole ring nitrogen and benzene portion |

| Alkyne Substrate | Disubstituted alkyne | Forms the C2-C3 bond of the pyrrole (B145914) ring |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Facilitates the C-C and C-N bond-forming cascade |

| Base | Potassium carbonate (K₂CO₃) | Neutralizes acid formed during the reaction |

| Additive | Lithium chloride (LiCl) | Promotes the catalytic cycle |

Modern Catalytic Strategies for the Synthesis of this compound

Modern organic synthesis has seen a shift towards more efficient and atom-economical catalytic methods. The construction of the this compound scaffold can benefit significantly from these advanced strategies. acs.org

Transition Metal-Catalyzed Annulations (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis is a cornerstone of modern indole synthesis, extending beyond the classical named reactions. Palladium, copper, and rhodium catalysts are frequently employed to construct the indole core through various annulation strategies. mdpi.com These methods often involve intramolecular cyclizations of appropriately functionalized precursors, providing high levels of control over regioselectivity.

Heck-type reactions, which involve the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene, can be applied in an intramolecular fashion to form heterocyclic rings. researchgate.net For the synthesis of an indole ring, a common strategy involves the cyclization of an N-alkenyl-o-haloaniline. researchgate.net A selective 5-endo-trig cyclization pathway can lead to the formation of the indole's five-membered ring.

Sonogashira coupling, the palladium- and copper-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a powerful tool for creating the necessary precursors for cyclization. researchgate.netrsc.org A popular and efficient strategy is a one-pot or sequential process involving a Sonogashira coupling followed by a copper- or palladium-catalyzed intramolecular cyclization (e.g., a 5-endo-dig cyclization) to build the indole ring. researchgate.netfiu.edufigshare.com

For this compound, a plausible route would be:

Sonogashira Coupling: Reaction of 2-amino-4-methoxy-5-iodobenzonitrile with a terminal alkyne like trimethylsilylacetylene .

Cyclization: The resulting N-alkynyl aniline intermediate would then undergo an intramolecular 5-endo-dig cyclization, often promoted by a copper catalyst, to form the indole ring.

Deprotection: Removal of the silyl (B83357) group would yield the final product.

This cascade approach is highly efficient for generating substituted indoles and related heterocycles. researchgate.net

Table 3: Sonogashira/Cyclization Cascade for Indole Synthesis

| Step | Catalysts & Reagents | Intermediate/Product |

|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, Aryl Halide, Terminal Alkyne | Aryl-alkyne adduct |

| Intramolecular Cyclization | CuI or other transition metal catalyst | Substituted Indole |

Direct C-H activation has emerged as a powerful and atom-economical strategy in organic synthesis. nih.gov While often used to functionalize an existing indole ring, C-H activation can also be integral to the construction of the heterocyclic ring itself. acs.org These reactions create C-C or C-N bonds by activating otherwise inert C-H bonds, avoiding the need for pre-functionalized starting materials like organohalides. nih.gov

For the construction of polycyclic indole derivatives like γ-carbolinones, transition metals such as rhodium and cobalt are used to catalyze the [4+2] annulation of indole carboxamides with alkynes or alkenes. acs.orgacs.org This involves the activation of C-H bonds at the C2 or C7 positions of the indole ring. For instance, cobalt-catalyzed cascade C-H/N-H annulation of indole-3-carboxamides with alkenes provides direct access to the γ-carbolinone core with high regioselectivity. acs.org While these specific examples lead to fused systems, the underlying principle of using transition metals to forge the indole ring system via C-H activation represents a cutting-edge approach that could be adapted for the synthesis of specific targets like this compound, likely through an intramolecular cyclization of a precursor designed to undergo regioselective C-H activation.

Gold-Catalyzed Cyclizations of Propargyl Anilines

Gold catalysis has become a formidable tool in organic synthesis for the formation of heterocyclic systems through the activation of alkynes and allenes. One powerful application is the intramolecular cyclization of propargyl anilines to form the indole nucleus. This method typically involves the π-acidic gold catalyst activating the alkyne moiety of an o-alkynyl-N-propargylaniline substrate.

The general mechanism proceeds through the gold-catalyzed cyclization of the o-alkynylaniline portion to form a gold-containing indole intermediate. A key feature of this transformation is the subsequent migration of the propargyl group from the aniline nitrogen to the C3 position of the newly formed indole ring. chemrxiv.orgthieme-connect.de This migration generates an allenyl group at the C3 position in situ. This reactive allene (B1206475) can then undergo further cyclization reactions if other nucleophiles are present. chemrxiv.orgnih.gov

For the synthesis of a 6-methoxy-5-carbonitrile substituted indole, this strategy would require a suitably pre-functionalized o-alkynyl-N-propargylaniline. The reaction's success hinges on the choice of gold catalyst and reaction conditions to favor the desired cyclization and rearrangement cascade. chemrxiv.orgnih.gov While various gold catalysts have been explored, those with bulky ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have shown high activity. nih.gov

| Catalyst System | Solvent | Temperature | Key Transformation | Reference |

|---|---|---|---|---|

| IPrAuCl / AgSbF6 | 2-propanol (iPrOH) | 60 °C | Cascade cyclization of 2-alkynyl-N-propargylanilines | chemrxiv.org |

| PPh3AuCl / AgSbF6 | THF | 60 °C | Cascade cyclization of 2-alkynyl-N-propargylanilines | nih.gov |

| AuCl3 | Not Specified | Not Specified | Intramolecular cyclization of N-propargyl indole esters | googleapis.com |

Organocatalytic and Biocatalytic Routes to the Indole Core

Organocatalysis offers an alternative to metal-catalyzed reactions, utilizing small organic molecules to catalyze the formation of the indole core, often with high enantioselectivity. nih.govnih.gov These methods avoid the use of potentially toxic and expensive heavy metals. Organocatalytic strategies for indole synthesis can involve asymmetric cascade reactions that rapidly build molecular complexity from simple acyclic precursors. nih.gov For instance, chiral phosphoric acids or their derivatives can catalyze the asymmetric cyclization of suitable substrates to form chiral indole-based heterocycles. tcichemicals.com The application to this compound would involve designing a precursor that incorporates the methoxy and nitrile functionalities and can undergo a designed organocatalytic cyclization cascade.

Biocatalysis employs enzymes to perform chemical transformations, offering high selectivity under mild, environmentally benign conditions. uni.lu For indole synthesis, enzymes like monoamine oxidases (MAO-N) have been used to achieve the aromatization of indoline (B122111) derivatives to form the corresponding indoles. rsc.org This chemo-enzymatic approach could be envisioned where a 6-methoxy-5-cyanoindoline, synthesized via other means, is subjected to biocatalytic dehydrogenation. rsc.org Another biocatalytic strategy involves engineered enzymes, such as variants of cytochrome P450, which can catalyze intramolecular C-H amination reactions to construct chiral indolines from sulfonyl azide (B81097) precursors. orgsyn.org These indolines can then be oxidized to the target indole.

Photoredox and Electrochemical Syntheses of Indoles

Photoredox catalysis , using visible light to drive chemical reactions, has emerged as a powerful and sustainable tool for indole synthesis. acs.orgorganic-chemistry.org These methods operate under mild conditions and can access unique reactive intermediates. The photoredox Fischer indole synthesis, for example, allows the classic reaction to proceed under much milder conditions than the traditional high-temperature, acidic protocols. zenodo.org For the target molecule, this would involve the reaction of a suitably substituted phenylhydrazine (e.g., 4-cyano-3-methoxyphenylhydrazine) with a ketone or aldehyde under photocatalytic conditions.

Electrochemical synthesis uses an electric current to drive redox reactions, providing an external oxidant-free and often more sustainable approach to building molecular complexity. nih.govchim.it Various electrochemical strategies have been developed for indole synthesis, including the dehydrogenative cyclization of 2-vinylanilides and the intramolecular annulation of alkynylanilines. chim.itsigmaaldrich.com A divergent electrochemical approach can even afford highly substituted indoles by fine-tuning the acidity of amide protons in 2-styrylaniline precursors, thereby controlling the reaction pathway. researchgate.net

Strategic Introduction and Interconversion of Functional Groups on the Indole Core

The synthesis of this compound requires the precise installation of two key functional groups onto the benzene portion of the indole ring. This can be achieved either by starting with precursors already bearing these groups or by functionalizing the indole core after its formation.

Pre-functionalization of Aniline or Alkyne Precursors with Methoxy and Nitrile Groups

This "bottom-up" approach involves constructing the indole ring from precursors that already contain the required methoxy and nitrile groups in the correct positions. This strategy offers the advantage of avoiding potentially problematic regioselectivity issues associated with post-functionalization.

One viable precursor for this strategy is 4-amino-3-methoxybenzonitrile (CAS 177476-76-5), which is commercially available. nih.govbldpharm.com This aniline derivative can be used in various classical indole syntheses. For example, in a Larock indole synthesis, it could be coupled with a suitable alkyne under palladium catalysis to directly form the disubstituted indole ring.

Another powerful pre-functionalization method is the Batcho-Leimgruber indole synthesis . This two-step process begins with the condensation of a 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal (B89532) to form a β-enamine, which is then reductively cyclized to the indole. orgsyn.org To synthesize the target compound, one would start with 4-methoxy-5-cyano-2-nitrotoluene . This precursor would be condensed with dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine, followed by reductive cyclization using a reducing agent like Raney nickel with hydrazine (B178648) or catalytic hydrogenation to yield this compound. orgsyn.org

| Method | Key Precursor for Target | Key Reaction Steps | Reference |

|---|---|---|---|

| Larock Indole Synthesis | 4-Amino-3-methoxybenzonitrile | Pd-catalyzed coupling with an alkyne | nih.gov |

| Batcho-Leimgruber Synthesis | 4-Methoxy-5-cyano-2-nitrotoluene | 1. Condensation with formamide acetal 2. Reductive cyclization | orgsyn.org |

| Fischer Indole Synthesis | (4-Cyano-3-methoxyphenyl)hydrazine | Condensation with a ketone/aldehyde followed by acid-catalyzed cyclization | zenodo.org |

Post-functionalization of the Indole Core: Nitration, Halogenation, and Subsequent Cyano-Group Introduction

This "top-down" approach begins with a simpler, readily available indole, such as 6-methoxyindole (B132359) (commercially available), and introduces the nitrile group at the C5 position through a series of functional group transformations. tcichemicals.comfishersci.com

A well-established sequence involves electrophilic nitration of the indole ring, followed by reduction of the nitro group to an amine, and finally, conversion of the amine to a nitrile via the Sandmeyer reaction . wikipedia.org

Nitration: 6-Methoxyindole would be treated with a nitrating agent (e.g., nitric acid in sulfuric acid or another suitable system) to introduce a nitro group. The electron-donating methoxy group at C6 would direct electrophilic substitution primarily to the C5 and C7 positions. Careful control of reaction conditions would be necessary to favor the formation of 6-methoxy-5-nitroindole . The synthesis of other substituted nitroindoles by methods like the Fischer indole synthesis has been well-documented. zenodo.org

Reduction: The resulting 6-methoxy-5-nitroindole would then be reduced to 5-amino-6-methoxyindole . This reduction can be achieved using various methods, such as catalytic hydrogenation with Raney nickel or using reducing metals like tin or iron in acidic media. zenodo.org

Sandmeyer Reaction: The final step involves the conversion of the 5-amino group to the 5-carbonitrile. The amine is first diazotized using sodium nitrite (B80452) in a strong acid (e.g., HCl) at low temperature to form a diazonium salt. This salt is then treated with a copper(I) cyanide (CuCN) solution, which displaces the diazonium group with a nitrile, yielding the final product, this compound. organic-chemistry.orgwikipedia.org

An alternative to nitration is halogenation at the C5 position, followed by a palladium-catalyzed cyanation or a Rosenmund-von Braun reaction to introduce the nitrile group.

Direct C-H Cyanoalkylation and C-H Methoxyalkylation Strategies

Direct C-H functionalization represents the most atom-economical approach, as it avoids the need for pre-functionalized substrates or multi-step functional group interconversions.

Direct C-H Cyanation: Recent advances in electrochemistry have enabled the site-selective C-H cyanation of indoles. sciencemadness.org Using a redox catalyst such as tris(4-bromophenyl)amine, it is possible to directly introduce a cyano group onto the indole core using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. sciencemadness.org This reaction proceeds under mild, room-temperature conditions without transition-metal catalysts or chemical oxidants. The regioselectivity (e.g., C5 vs. other positions on 6-methoxyindole) would be a critical parameter to control, potentially influenced by the catalyst and reaction conditions.

Selective Functional Group Interconversions on Existing Scaffolds

The synthesis of this compound is often achieved by introducing the nitrile group onto a pre-existing 6-methoxyindole framework. This approach, known as functional group interconversion (FGI), is advantageous as it leverages a readily available starting scaffold. Several strategic FGIs can be employed to install the cyano group at the C5 position.

One of the most common strategies involves the conversion of a 5-halo-6-methoxy-1H-indole. The indole core can be halogenated at the C5 position, typically using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) to install a bromine or iodine atom, respectively. This halide then serves as a versatile handle for a subsequent cyanation reaction. The Rosenmund-von Braun reaction, using copper(I) cyanide (CuCN) at elevated temperatures, is a classic method for this transformation. More modern approaches utilize palladium-catalyzed cyanation reactions (e.g., using Pd(OAc)₂, a phosphine (B1218219) ligand, and a cyanide source like Zn(CN)₂) which often proceed under milder conditions with broader functional group tolerance.

Another viable FGI pathway begins with the formylation of 6-methoxy-1H-indole at the C5 position to yield 6-methoxy-1H-indole-5-carbaldehyde. This can be achieved through methods like the Vilsmeier-Haack reaction (using POCl₃ and DMF). The resulting aldehyde is then converted into the nitrile. A standard two-step procedure for this involves:

Reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride to form the corresponding aldoxime.

Dehydration of the aldoxime using a variety of reagents such as acetic anhydride, trifluoroacetic anhydride, or phosphorus pentoxide (P₂O₅) to yield the target nitrile.

A third, less common but feasible route, involves the direct C-H cyanation of the 6-methoxy-1H-indole. While direct C-H functionalization is a highly desirable and atom-economical strategy, achieving regioselectivity at the C5 position can be challenging due to the electronic nature of the indole ring, which often favors substitution at C3 or C2. However, palladium-catalyzed methods have been developed for the cyanation of indole C-H bonds, sometimes using a combination of reagents like ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) as a non-toxic cyanide source. rsc.org

Table 1: Comparison of FGI Strategies for this compound Synthesis

| Starting Material | Key Transformation | Typical Reagents | Advantages | Challenges |

| 5-Halo-6-methoxy-1H-indole | Nucleophilic Substitution / Catalytic Cyanation | CuCN or Pd(0)/Pd(II) catalysts with a cyanide source | Reliable and well-established methods. | Requires pre-functionalization (halogenation); use of toxic metal cyanides. |

| 6-Methoxy-1H-indole-5-carbaldehyde | Aldoxime Formation and Dehydration | 1. NH₂OH·HCl 2. Ac₂O, SOCl₂, or P₂O₅ | Avoids direct use of toxic cyanides in the final step. | Multi-step process; dehydration can require harsh conditions. |

| 6-Methoxy-1H-indole | Direct C-H Cyanation | Pd-catalyst, oxidant, cyanide source | Most atom-economical approach. | Achieving C5 regioselectivity can be difficult; catalyst development is ongoing. |

Sustainable Synthesis and Process Chemistry for this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to improve efficiency, reduce environmental impact, and enhance safety.

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy and E-Factor are key metrics for evaluating the "greenness" of a synthetic process. chembam.com Atom economy calculates the proportion of reactant atoms incorporated into the final product, while the E-Factor measures the ratio of waste generated to the product obtained. chembam.comnih.gov

An ideal reaction, such as a Diels-Alder cycloaddition, can have 100% atom economy. nih.gov In contrast, multi-step syntheses involving stoichiometric reagents and protecting groups often have poor atom economy and high E-Factors. For the synthesis of this compound, a direct C-H cyanation route would theoretically offer the highest atom economy. Let's compare a hypothetical palladium-catalyzed cyanation of 5-bromo-6-methoxyindole with the aldehyde-to-nitrile conversion.

Table 2: Hypothetical Green Metrics Analysis for Synthesis

| Metric | Route A: Catalytic Cyanation of 5-Bromoindole | Route B: Conversion of 5-Formylindole |

| Reaction | 5-Bromo-6-methoxyindole + Zn(CN)₂ → Product + ZnBr₂ | 1. 5-Formyl-6-methoxyindole + NH₂OH·HCl → Oxime + H₂O + HCl 2. Oxime + Ac₂O → Product + 2 AcOH |

| Atom Economy | Moderate (Depends on cyanide source; byproducts are formed) | Low (Stoichiometric reagents and byproducts like water and acetic acid are generated) |

| E-Factor | Lower (Catalytic nature reduces reagent waste) | Higher (Multiple steps with stoichiometric reagents and associated workup/purification waste) |

This table provides a qualitative analysis. Precise values depend on specific reagents, solvents, and yields.

Use of Green Solvents (Water, Ionic Liquids, Supercritical Fluids)

The choice of solvent is critical to the sustainability of a synthesis. Traditional volatile organic compounds (VOCs) are often toxic and environmentally harmful. Green chemistry promotes the use of alternatives. nih.govyoutube.com

Water : For indole synthesis, water is an attractive solvent due to its safety, availability, and low cost. Reactions like the synthesis of bis(indolyl)methanes have been successfully performed in water, sometimes catalyzed by halogens or N-heterocyclic salts. beilstein-journals.org Applying this to a key step, such as the cyanation of a halo-indole, could be possible with the development of water-soluble catalysts.

Ionic Liquids (ILs) : ILs are salts with low melting points that can act as both solvents and catalysts. rsc.org Their negligible vapor pressure reduces air pollution. For indole functionalization, ILs have been used to promote reactions under mild conditions. rsc.org An iron-containing ionic liquid has been shown to be an efficient and recyclable catalyst for synthesizing C3-substituted indoles. researchgate.net

Supercritical Fluids : Supercritical CO₂, for example, can be a replacement for organic solvents in certain reactions and extractions, and it is easily removed and recycled. Its application in indole synthesis is less common but holds potential for cleaner processes.

Bio-based Solvents : Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate, are increasingly used as greener alternatives to traditional solvents like THF or DMF. rsc.orgresearchgate.net

Catalyst Recycling and Heterogeneous Catalysis Development

To minimize waste and cost, the development of recyclable catalysts is paramount. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are particularly advantageous as they can be easily removed by filtration and reused.

Several types of recyclable catalysts have been developed for indole synthesis:

Metal Nanoparticles on Solid Supports : Gold nanoparticles supported on titanium dioxide have been used for indole synthesis via hydroamination. mdpi.com A cobalt-rhodium heterobimetallic nanoparticle catalyst on carbon has been shown to be highly active and reusable for over ten cycles in the synthesis of indoles via reductive cyclization. organic-chemistry.org

Magnetic Nanoparticles : Coating a magnetic core (e.g., Fe₃O₄) with a catalytic shell allows for easy separation of the catalyst from the reaction mixture using an external magnet. acs.orgresearchgate.net This has been applied to the synthesis of various indole derivatives. researchgate.net

Hydrotalcite-Based Catalysts : A copper-aluminium hydrotalcite (CuAl–HT) catalyst has been developed for indole synthesis, demonstrating high activity and the ability to be recycled multiple times without a loss of performance. rsc.org

These catalytic systems could be adapted for the key bond-forming steps in the synthesis of this compound, such as a palladium-on-charcoal catalyzed cyanation.

Continuous Flow Synthesis Methodologies for Efficiency and Safety

Continuous flow chemistry, where reagents are pumped through a reactor (often a heated tube or microchip), offers significant advantages over traditional batch processing. nih.govnih.gov These benefits include enhanced safety (small volumes of hazardous materials at any given time), superior heat and mass transfer, and the potential for automation and high-throughput production. nih.gov

Many classical indole syntheses, including the Fischer, Reissert, and Hemetsberger methods, have been successfully translated to continuous flow systems. nih.govresearchgate.net For the synthesis of this compound, a flow process could be implemented for a critical step like the cyanation of 5-halo-6-methoxyindole. A packed-bed reactor containing a heterogeneous palladium catalyst could be used, where a solution of the starting material and cyanide source is continuously passed through the heated catalyst bed to produce the desired product. This would not only improve efficiency and safety but also facilitate catalyst recycling. Flow systems are also ideal for reactions involving toxic gases like carbon monoxide. beilstein-journals.org

Minimization of By-products and Waste Streams

A holistic approach to sustainable synthesis aims to minimize waste at every stage. This is achieved by integrating the principles discussed previously:

Reaction Design : Choosing atom-economical reactions, such as direct C-H activation, minimizes the formation of stoichiometric by-products.

Catalysis : Using catalytic rather than stoichiometric reagents drastically reduces inorganic waste. Recyclable heterogeneous catalysts further minimize waste.

Solvent Choice : Employing green solvents reduces environmental impact and facilitates easier workup and purification, thereby minimizing solvent waste.

Process Optimization : One-pot or telescopic syntheses, where multiple reaction steps are performed in the same reactor without isolating intermediates, can significantly reduce solvent usage and waste from purification steps.

Waste Treatment : For unavoidable waste streams, such as aqueous solutions from workups, methods are being developed to mitigate their environmental impact. This includes extracting and recycling valuable organic compounds from wastewater or using advanced oxidation processes to degrade recalcitrant pollutants like indole derivatives before discharge. google.comnih.govnih.gov

By combining these strategies, the synthesis of this compound can be designed to be not only chemically efficient but also environmentally responsible.

Chemical Reactivity and Transformation Studies of 6 Methoxy 1h Indole 5 Carbonitrile

Reactions at the Indole (B1671886) Nitrogen (N-1) of 6-Methoxy-1H-indole-5-carbonitrile

The nitrogen atom of the indole ring is a key site for functionalization. The N-H proton is weakly acidic, with a pKa typically around 17 in DMSO, allowing for its removal by a suitable base to form a nucleophilic indole anion. This anion can then react with a variety of electrophiles, enabling the introduction of diverse substituents at the N-1 position.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the properties of the indole core. These reactions typically proceed by deprotonation of the indole nitrogen with a base, followed by nucleophilic attack on an alkylating or acylating agent.

N-Alkylation: The N-alkylation of indoles is commonly achieved using a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), followed by the addition of an alkyl halide. For structurally similar indoles, these conditions have proven effective. For instance, the N-alkylation of 6-bromoindole (B116670) has been accomplished using NaH in DMF, followed by the addition of an electrophile like methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate. nih.gov Similarly, 5-fluoro-6-chloroindole undergoes N-alkylation with a chiral N-Boc-aziridine in the presence of KOH, yielding the desired product in 82% yield. rsc.org These examples suggest that this compound can be effectively N-alkylated under similar basic conditions.

N-Acylation: N-acylation introduces a carbonyl group onto the indole nitrogen, a transformation that can also modulate the electronic and biological properties of the molecule. Traditional methods often use highly reactive acyl chlorides or anhydrides. More recent methods have employed thioesters as stable and selective acylating agents. The N-acylation of various substituted indoles, including 4-methoxyindole, has been successfully carried out using S-methyl butanethioate as the acyl source in the presence of cesium carbonate (Cs₂CO₃) in xylene at 140 °C, affording high yields. oatext.comresearchgate.netacs.org This method's tolerance for different functional groups suggests its applicability to this compound.

| Reaction | Substrate Example | Reagents | Conditions | Product | Yield | Reference |

| N-Alkylation | 6-Bromoindole | 1. NaH 2. Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | DMF, 40 °C, 3 h | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | — | nih.gov |

| N-Acylation | 4-Methoxy-1H-indole | S-methyl butanethioate, Cs₂CO₃ | Xylene, 140 °C, 12 h | 1-(4-Methoxy-1H-indol-1-yl)butan-1-one | 94% | acs.org |

N-Hydroxymethylation and Mannich Reactions

N-Hydroxymethylation: The introduction of a hydroxymethyl group at the indole nitrogen yields N-hydroxymethylindoles, which are versatile synthetic intermediates. A recently developed electrochemical method allows for the site-selective N-hydroxymethylation of a broad range of indoles. This reaction uses a simple undivided cell with graphite (B72142) plates as both the anode and cathode, with N,N-dimethylacetamide (DMA) and water serving as the carbon and hydroxy source, respectively. The reaction proceeds under mild, base- and metal-free conditions. Crucially, this method is effective for indoles bearing substituents with diverse electronic properties, including those with a C-5 cyano group and a C-6 methoxy (B1213986) group, achieving moderate to good yields (70-79%).

Mannich Reactions: The Mannich reaction is a classic method for aminomethylation and typically involves the reaction of an active hydrogen compound, formaldehyde (B43269), and a secondary amine. For indoles, this reaction usually occurs at the electron-rich C-3 position. However, the reactivity of methoxy-activated indoles can be altered. Studies on 4,6-dimethoxyindole, a related activated system, show that the Mannich reaction with formaldehyde and dimethylamine (B145610) leads to the formation of 4,6-dimethoxygramine. lumenlearning.comyoutube.com The presence of activating methoxy groups can enhance the reactivity of the indole nucleus to such an extent that resinous products may form, though fair yields are often obtainable with careful control of reaction conditions. youtube.com

Formation of Indole Anions and Subsequent Electrophilic Quenching Reactions

The formation of the indole anion is the pivotal first step in many N-1 substitution reactions. The proton on the indole nitrogen is sufficiently acidic to be removed by a variety of bases. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) quantitatively deprotonate the indole to form the corresponding sodium or lithium indolide salt. Weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also generate a sufficient concentration of the indole anion at equilibrium to drive reactions with electrophiles.

Once formed, this highly nucleophilic anion readily attacks a wide range of electrophilic species. The reactions described under N-alkylation and N-acylation are prime examples of electrophilic quenching. rsc.orgoatext.com The indole anion, generated from this compound, would be expected to react with alkyl halides, epoxides, acyl chlorides, and other electrophiles to yield the corresponding N-substituted products. The regioselectivity of this process is typically high for N-substitution, as the negative charge is localized on the nitrogen atom.

Reactions with Isocyanates and Isothiocyanates

The reaction of indoles with isocyanates provides a direct route to N-carbamoylindoles, also known as indole-1-carboxamides. These moieties are present in various biologically active molecules. Research has shown that the reaction between various substituted indoles and aryl isocyanates can be effectively catalyzed by Lewis acids like boron trichloride (B1173362) (BCl₃). cardiff.ac.uk In a study using this methodology, 5-methoxy-1H-indole was reacted with several aryl isocyanates, affording the corresponding N-substituted urea (B33335) derivatives in excellent yields (up to 98%). cardiff.ac.uk Given the similar electronic nature of 5-methoxy-1H-indole and this compound, a similar reactivity pattern is expected. The reaction is typically performed in a solvent like 1,2-dichloroethane (B1671644) at 60 °C.

| Substrate | Isocyanate | Catalyst | Conditions | Product | Yield | Reference |

| 5-Methoxy-1H-indole | Phenyl isocyanate | BCl₃ (5 mol%) | 1,2-C₂H₄Cl₂, 60 °C | N-phenyl-5-methoxy-1H-indole-1-carboxamide | 98% | cardiff.ac.uk |

| 5-Methoxy-1H-indole | p-Tolyl isocyanate | BCl₃ (5 mol%) | 1,2-C₂H₄Cl₂, 60 °C | N-(p-tolyl)-5-methoxy-1H-indole-1-carboxamide | 96% | cardiff.ac.uk |

| 5-Methoxy-1H-indole | p-Chlorophenyl isocyanate | BCl₃ (5 mol%) | 1,2-C₂H₄Cl₂, 60 °C | N-(4-chlorophenyl)-5-methoxy-1H-indole-1-carboxamide | 97% | cardiff.ac.uk |

Reactions with isothiocyanates can proceed similarly to yield N-thiocarbamoylindoles. For instance, unstable 3-indolylmethyl isothiocyanates have been generated in situ and trapped with various nucleophiles. luc.edu The direct reaction of this compound with an isothiocyanate would be expected to yield the corresponding 1-thiocarboxamide derivative.

Transformations of the Nitrile Group at C-5 of this compound

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, most notably amides and carboxylic acids through hydrolysis.

Hydrolysis to Amide and Carboxylic Acid Derivatives

The hydrolysis of a nitrile is a well-established transformation that proceeds in two stages: first to a primary amide, and then further to a carboxylic acid and ammonia (B1221849) (or the corresponding ammonium (B1175870) salt). lumenlearning.comyoutube.comlibretexts.org The conditions for this reaction can be controlled to selectively isolate either the amide or the carboxylic acid.

Hydrolysis to Amide: Partial hydrolysis of the nitrile to the corresponding primary amide, 6-Methoxy-1H-indole-5-carboxamide, can be achieved under controlled basic or acidic conditions. commonorganicchemistry.com A common method involves heating the nitrile with an aqueous alkaline solution of hydrogen peroxide; the hydroperoxide anion is a specific reagent for this partial hydrolysis. commonorganicchemistry.com Alternatively, carefully controlled hydrolysis with aqueous sodium hydroxide in a solvent like ethanol (B145695) can also yield the amide, although over-hydrolysis to the carboxylic acid is a risk. oatext.comcommonorganicchemistry.com Eco-friendly methods using a water extract of pomelo peel ash (WEPPA) have also been shown to effectively hydrate (B1144303) a wide range of nitriles to amides in moderate to excellent yields. nih.gov

Hydrolysis to Carboxylic Acid: Complete hydrolysis to 6-Methoxy-1H-indole-5-carboxylic acid requires more forcing conditions. This is typically accomplished by heating the nitrile under reflux with either a strong aqueous acid (e.g., H₂SO₄ or HCl) or a strong aqueous base (e.g., NaOH). libretexts.org

Acid-catalyzed hydrolysis: The nitrile is heated with aqueous acid. The final products are the carboxylic acid and an ammonium salt. libretexts.org

R-C≡N + 2H₂O + H⁺ → R-COOH + NH₄⁺

Base-catalyzed hydrolysis: The nitrile is heated with aqueous alkali. This initially forms the carboxylate salt and ammonia gas. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

R-C≡N + H₂O + OH⁻ → R-COO⁻ + NH₃

R-COO⁻ + H⁺ → R-COOH

The synthesis of various substituted indole-5-carboxamides and indole-5-carboxylic acids has been reported in the literature, confirming the viability of these target structures. nih.gov

Reduction to Primary Amines and Aldehydes (via partial reduction)

The nitrile group of this compound is susceptible to reduction, offering pathways to both primary amines and aldehydes.

Reduction to Primary Amines:

The conversion of nitriles to primary amines is a fundamental transformation in organic chemistry. libretexts.org For this compound, this can be achieved using various reducing agents. Commonly employed methods include catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation, often utilizing catalysts like Raney nickel or ruthenium on carbon (Ru/C), in the presence of hydrogen gas and ammonia, can effectively reduce the nitrile to the corresponding primary amine, (6-methoxy-1H-indol-5-yl)methanamine. The addition of ammonia is crucial to suppress the formation of secondary and tertiary amines as byproducts. google.com

Chemical reduction offers an alternative route. Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce the nitrile functionality. libretexts.org The reaction typically proceeds by the nucleophilic addition of a hydride to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the primary amine upon workup with water. libretexts.org Another effective reducing system is diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165), which has been shown to reduce a variety of aromatic nitriles. nih.govresearchgate.net For methoxy-substituted benzonitriles, this reduction may require heating to achieve completion. nih.govresearchgate.net

Partial Reduction to Aldehydes:

The partial reduction of the nitrile group to an aldehyde, 6-methoxy-1H-indole-5-carbaldehyde, requires more controlled conditions to prevent over-reduction to the amine. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this transformation. commonorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, with the slow addition of approximately one equivalent of DIBAL-H. commonorganicchemistry.com Under these conditions, the nitrile is converted to an intermediate aluminum-imine complex, which is then hydrolyzed upon aqueous workup to yield the desired aldehyde.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Organozinc Reagents)

The electrophilic carbon atom of the nitrile group in this compound is a prime target for nucleophilic attack by organometallic reagents such as Grignard, organolithium, and organozinc reagents. These reactions provide a powerful tool for the formation of new carbon-carbon bonds, leading to the synthesis of ketones.

Grignard Reagents:

The addition of a Grignard reagent (R-MgX) to the nitrile group results in the formation of an intermediate imine after the initial nucleophilic attack. masterorganicchemistry.com This imine is then hydrolyzed in a subsequent step, typically with aqueous acid, to yield a ketone. masterorganicchemistry.com The reaction's success can be influenced by the solvent, with benzene (B151609) containing a molar equivalent of ether sometimes providing higher yields of the corresponding ketone compared to reactions run in pure ether. masterorganicchemistry.com

Organolithium and Organozinc Reagents:

Similar to Grignard reagents, organolithium and organozinc compounds can also add to the nitrile functionality. These reagents are generally more reactive than their Grignard counterparts, which can be advantageous in certain cases. The mechanism follows a similar pathway of nucleophilic addition to the nitrile carbon, followed by hydrolysis of the resulting imine intermediate to afford a ketone.

The following table summarizes the expected products from the reaction of this compound with various nucleophilic reagents.

| Reagent Type | Specific Reagent (Example) | Product after Hydrolysis |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1-(6-methoxy-1H-indol-5-yl)ethan-1-one |

| Organolithium Reagent | n-Butyllithium (n-BuLi) | 1-(6-methoxy-1H-indol-5-yl)pentan-1-one |

| Organozinc Reagent | Diethylzinc (Et₂Zn) | 1-(6-methoxy-1H-indol-5-yl)propan-1-one |

Cyclization Reactions Involving the Nitrile Group (e.g., to Pyrimidines, Triazines)

The nitrile functionality of this compound can participate in cyclization reactions to form various heterocyclic systems. These reactions are of significant interest due to the prevalence of such ring systems in biologically active molecules.

Synthesis of Pyrimidines:

Pyrimidines and their derivatives can be synthesized from nitrile precursors. ias.ac.innih.gov One common approach involves the reaction of the nitrile with a suitable three-carbon component, often in the presence of a catalyst. For instance, the reaction of a nitrile with an aldehyde and an active methylene (B1212753) compound, like malononitrile, can lead to the formation of a pyrimidine (B1678525) ring. While specific examples for this compound are not detailed in the provided results, the general reactivity of nitriles in such multicomponent reactions is well-established. nih.govresearchgate.net

Synthesis of Triazines:

The synthesis of triazines from nitriles is also a known transformation, although less common than pyrimidine synthesis. This typically involves the cyclotrimerization of the nitrile, which can be promoted by strong acids or Lewis acids. However, this reaction often requires harsh conditions and may not be suitable for complex molecules like this compound.

Modifications and Cleavage of the Methoxy Group at C-6 of this compound

The methoxy group at the C-6 position of this compound is an important modulator of the electronic properties of the indole ring and offers a handle for further chemical modifications. chim.it

Demethylation Strategies (e.g., using Lewis Acids, Boron Tribromide)

The removal of the methyl group from the methoxy ether to yield the corresponding phenol (B47542), 6-hydroxy-1H-indole-5-carbonitrile, is a common and important transformation.

Boron Tribromide (BBr₃):

Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers. organic-chemistry.org The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and an aryloxyboron intermediate. Subsequent workup with water hydrolyzes this intermediate to afford the desired phenol.

Other Lewis Acids:

Other Lewis acids can also be employed for demethylation, although they may require harsher conditions or exhibit lower efficiency compared to BBr₃. The choice of Lewis acid can depend on the presence of other functional groups in the molecule.

Ether Cleavage to Yield Phenolic Hydroxyls

The cleavage of the ether bond to unmask the phenolic hydroxyl group is a key step in the synthesis of many natural products and pharmaceutical compounds. organic-chemistry.org

The reaction with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can also effect ether cleavage. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. masterorganicchemistry.commasterorganicchemistry.com

The table below outlines common reagents and general conditions for the demethylation of the methoxy group.

| Reagent | General Conditions | Product |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | 6-hydroxy-1H-indole-5-carbonitrile |

| Hydroiodic Acid (HI) | Acetic acid, reflux | 6-hydroxy-1H-indole-5-carbonitrile |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 6-hydroxy-1H-indole-5-carbonitrile |

Oxidation of the Methoxy Group to Carbonyls or Quinones (Mechanistic Studies)

The oxidation of the methoxy group at the C-6 position of the indole ring to a carbonyl or quinone functionality represents a significant transformation, though direct mechanistic studies on this compound are not extensively documented. However, the oxidation of related methoxyindole derivatives provides insight into the potential pathways. The process generally involves the conversion of the methyl ether to a more reactive species that can then be oxidized.

One plausible mechanism involves the oxidative demethylation to a phenol, which can then be further oxidized to a quinone. This is often achieved using strong oxidizing agents. For instance, the oxidation of catecholamines to their corresponding o-quinones is a well-established biological process. nih.gov Similarly, synthetic estrogens are converted to catechols and then to o-quinones. nih.gov

The formation of quinones from hydroquinones and catechols can be catalyzed by various oxidative enzymes or metal ions. nih.gov In a laboratory setting, reagents like ceric ammonium nitrate (B79036) (CAN) or Fremy's salt are known to oxidize methoxy-substituted aromatic compounds to quinones. The reaction likely proceeds through a radical cation intermediate. The electron-donating nature of the methoxy group facilitates the initial one-electron oxidation. Subsequent loss of a proton and further oxidation lead to the quinone structure. The presence of the electron-withdrawing nitrile group at C-5 might influence the electron density of the benzene ring, potentially affecting the ease of oxidation and the stability of the resulting quinone.

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is inherently electron-rich and typically undergoes electrophilic substitution, primarily at the C-3 position. However, the substituents on the benzene ring of this compound significantly influence the regioselectivity of such reactions.

The directing effects of the methoxy and nitrile groups on the benzene portion of the indole ring are crucial in determining the outcome of electrophilic aromatic substitution. The methoxy group at C-6 is a powerful activating group and an ortho-, para-director due to its ability to donate electron density through resonance. libretexts.org This would direct incoming electrophiles to the C-5 and C-7 positions. However, the C-5 position is already substituted with a nitrile group. The nitrile group, on the other hand, is a deactivating group and a meta-director due to its electron-withdrawing nature.

Therefore, for electrophilic substitution on the benzene ring, the C-7 position is the most likely site of attack, being ortho to the strongly activating methoxy group and meta to the deactivating nitrile group. The C-4 position is also a potential site, being para to the methoxy group, but may be sterically hindered. For electrophilic attack on the pyrrole (B145914) ring, the C-3 position remains the most nucleophilic, although its reactivity is modulated by the substituents on the benzene ring.

Halogenation of indoles can occur at various positions depending on the reaction conditions and the substituents present. For this compound, direct halogenation is expected to be influenced by the electronic effects of the methoxy and nitrile groups.

Given the directing effects discussed, electrophilic halogenation (e.g., using N-bromosuccinimide or N-chlorosuccinimide) would likely occur at the most activated positions. The C-3 position of the pyrrole ring is generally the most reactive site for electrophilic attack in indoles. Halogenation at C-7 is also a strong possibility due to the directing influence of the C-6 methoxy group. Halogenation at C-4 is less likely due to potential steric hindrance and the competing directing effect of the nitrile group. Halogenation at the C-2 position is also possible, particularly under certain conditions or with specific catalysts.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. cardiff.ac.uk For this compound, these reactions are anticipated to follow the regioselectivity patterns dictated by the existing substituents.

Nitration: The introduction of a nitro group (NO₂) onto the indole ring would likely occur at the C-7 position, driven by the strong activating and ortho-directing effect of the C-6 methoxy group. The conditions for nitration, typically involving a mixture of nitric acid and sulfuric acid, would need to be carefully controlled to avoid oxidation of the electron-rich indole ring.

Sulfonation: Similarly, sulfonation with fuming sulfuric acid would also be expected to favor the C-7 position. The reversibility of sulfonation can sometimes be exploited to introduce other functional groups at this position.

Friedel-Crafts reactions are important for forming carbon-carbon bonds on aromatic rings. nih.gov However, these reactions are often challenging with indole substrates due to the high nucleophilicity of the indole ring, which can lead to complexation with the Lewis acid catalyst and potential polymerization.

For this compound, Friedel-Crafts alkylation or acylation would be expected to occur at the C-7 position, following the directing influence of the methoxy group. The reaction would likely require a mild Lewis acid catalyst to avoid degradation of the indole ring. The presence of the deactivating nitrile group might necessitate harsher reaction conditions compared to unsubstituted or only methoxy-substituted indoles. The scope of suitable alkylating and acylating agents would need to be determined empirically, with reactive electrophiles being more likely to succeed under milder conditions.

Metal-Catalyzed Coupling Reactions of Functionalized Derivatives of this compound

Functionalized derivatives of this compound, particularly halogenated intermediates, are valuable substrates for a variety of metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for constructing complex molecular architectures.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are widely used for the functionalization of indoles. nih.govresearchgate.net For instance, a bromo or iodo substituent introduced at the C-7 position of this compound could serve as a handle for these transformations.

Suzuki-Miyaura Coupling: This reaction would enable the formation of a carbon-carbon bond between the C-7 position and a variety of aryl or vinyl boronic acids or esters. nih.gov This is a versatile method for introducing new aromatic or unsaturated moieties.

Heck Reaction: The Heck reaction would allow for the coupling of a C-7 halide with an alkene, leading to the formation of a new carbon-carbon double bond at this position. organic-chemistry.org

Sonogashira Coupling: This coupling reaction would facilitate the introduction of an alkyne group at the C-7 position by reacting the corresponding halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com

Buchwald-Hartwig Amination: This reaction provides a direct route to introduce nitrogen-based functional groups. A C-7 halide derivative of this compound could be coupled with a wide range of primary or secondary amines to form the corresponding 7-aminoindole derivatives. beilstein-journals.org

The specific conditions for these coupling reactions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for each specific substrate and coupling partner to achieve high yields and selectivity.

Data Tables

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C-2 | Pyrrole ring | Moderate |

| C-3 | Pyrrole ring (most nucleophilic) | High |

| C-4 | Para to methoxy, ortho to nitrile | Moderate to Low |

| C-7 | Ortho to methoxy, meta to nitrile | High |

Table 2: Potential Metal-Catalyzed Coupling Reactions of a Halogenated (X = Br, I) Derivative of this compound at C-7

| Reaction Name | Coupling Partner | Resulting Functional Group at C-7 |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Aryl, Vinyl |

| Heck | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Alkyne |

| Buchwald-Hartwig | R¹R²NH | Amino (NR¹R²) |

Suzuki-Miyaura, Sonogashira, Heck, Stille, and Negishi Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and the indole core provides a suitable template for such transformations. wikipedia.org While direct studies on this compound in all these named reactions are not extensively documented in publicly available literature, the reactivity of similar indole derivatives provides a strong basis for predicting its behavior.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. wikipedia.org For an indole derivative like this compound to participate directly, it would typically first need to be halogenated, for instance at the C3 position. A subsequent Suzuki-Miyaura reaction could then introduce a variety of aryl or vinyl groups. The reaction generally proceeds via a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product. libretexts.org The presence of the methoxy group can influence the electronic properties of the indole ring, potentially affecting the rates of these steps. chim.it In the context of polyhalogenated indoles, the site-selectivity of the Suzuki-Miyaura coupling is often dictated by the relative electrophilicity of the carbon-halogen bonds, with the reaction preferentially occurring at the more reactive site. nih.govmdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura reaction, a halogenated derivative of this compound would be a prerequisite for direct participation. The reaction is co-catalyzed by palladium and copper and is known for its mild reaction conditions. wikipedia.orgorganic-chemistry.org For instance, 3-iodo-indole derivatives can be coupled with various terminal alkynes. nih.govmdpi.com The Sonogashira reaction has been successfully employed in the synthesis of complex indole-containing structures. researchgate.net

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While specific examples with this compound are scarce, the general principles apply. A halogenated indole derivative would be required to react with an alkene in the presence of a palladium catalyst and a base.

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner for an organohalide. wikipedia.org It is known for its tolerance of a wide range of functional groups. nih.govorganic-chemistry.org A halogenated this compound could be coupled with various organostannanes to introduce alkyl, vinyl, or aryl groups. The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle, similar to other palladium-catalyzed couplings. wikipedia.org

Negishi Coupling: This reaction employs an organozinc reagent to couple with an organohalide, catalyzed by nickel or palladium. wikipedia.orgthermofisher.com The Negishi coupling is particularly useful for forming C(sp²)–C(sp³) bonds. nih.gov It is a powerful tool in the synthesis of complex molecules and shows good functional group tolerance. orgsyn.orgorganic-chemistry.org A halogenated this compound would be a suitable substrate for this reaction.

A summary of representative conditions for these cross-coupling reactions on indole scaffolds is presented below:

| Reaction | Typical Catalyst | Ligand (if applicable) | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | Na₂CO₃, K₂CO₃ | DME/H₂O, Toluene (B28343) | Room Temp to Reflux |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, piperidine | THF, DMF | Room Temp to 60 °C |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N, NaOAc | DMF, Acetonitrile | 80-140 °C |

| Stille | Pd(PPh₃)₄ | PPh₃ | - | THF, DMF | 50-100 °C |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃ | - | THF, DMF | Room Temp to Reflux |

Buchwald-Hartwig Amination and Amidation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines. organic-chemistry.org

For this compound, this reaction would typically be applied to a halogenated derivative, for example, a bromo or iodo substituted indole, to introduce an amino group at a specific position on the indole ring. The reaction can be used to couple a wide variety of primary and secondary amines, as well as amides (in the case of amidation), with the indole scaffold. libretexts.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction and depends on the specific substrates being coupled. libretexts.org

Key Features of Buchwald-Hartwig Amination on Indole Scaffolds:

Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, XPhos, DavePhos) are typically used. wikipedia.orglibretexts.org

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally required. libretexts.org

Reaction Conditions: The reaction is usually carried out in an inert solvent like toluene or THF under an inert atmosphere. libretexts.org

C-H Activation and Functionalization at Adjacent Positions

Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. For this compound, the most likely positions for C-H activation on the benzene ring would be C4 and C7.

The field of C-H activation on indole scaffolds has seen significant progress, with various methods developed for site-selective functionalization. researchgate.netnih.gov These methods often employ directing groups to control the regioselectivity of the reaction.

Functionalization at C4 and C7:

C7-Functionalization: The C7 position of indoles can be functionalized through transition-metal-catalyzed reactions, often requiring a directing group on the indole nitrogen. rsc.org For instance, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.gov Similarly, an N-P(O)tBu₂ group can direct arylation to the C7 position with a palladium catalyst. researchgate.net

C4-Functionalization: Achieving selective C4 functionalization is also a topic of ongoing research. Boron-mediated directed C-H hydroxylation has been shown to be effective for introducing hydroxyl groups at the C4 and C7 positions of indoles under mild conditions. researchgate.net

While specific studies on this compound are limited, the existing literature on C-H activation of substituted indoles suggests that similar strategies could be applied to this compound to introduce new functional groups at the C4 and C7 positions. acs.org

Oxidative and Reductive Transformations of the Indole Core of this compound

The indole nucleus is susceptible to both oxidation and reduction, allowing for the synthesis of a variety of related heterocyclic systems.

Oxidation of the Indole Nucleus (e.g., to Oxindoles, Isatins)

The oxidation of indoles can lead to the formation of oxindoles (2-oxoindoles) and isatins (indole-2,3-diones). The specific product obtained often depends on the oxidizing agent and the reaction conditions. The methoxy group on the benzene ring of this compound would likely influence the reactivity of the indole core towards oxidation. chim.it

While specific oxidation studies on this compound are not detailed, related methoxy-substituted indoles can be oxidized. For instance, the oxidation of 5-methoxy-1H-indole-3-carbonitrile can lead to the formation of 5-methoxy-1H-indole-3-carboxaldehyde.

Hydrogenation and Partial Reduction of the Indole Ring

The indole ring can be fully or partially reduced under various hydrogenation conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium can lead to the saturation of the pyrrole ring, and under more forcing conditions, the benzene ring can also be reduced.

The reduction of the nitrile group to a primary amine is also a feasible transformation. For example, reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst can be used.

Photo-oxidation and Electrochemical Oxidation Reactions

Photo-oxidation: The photo-oxidation of indoles can lead to a variety of products, often involving the formation of radical intermediates. The specific outcome would depend on the wavelength of light used, the presence of photosensitizers, and the reaction medium.